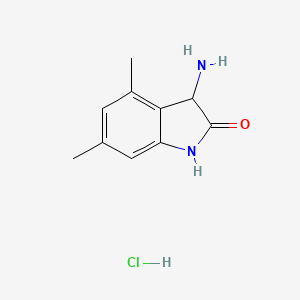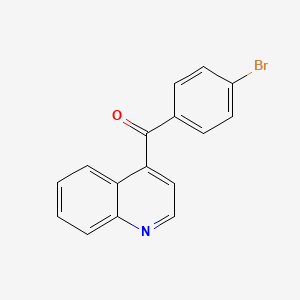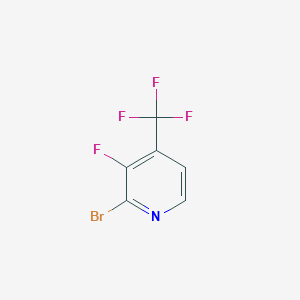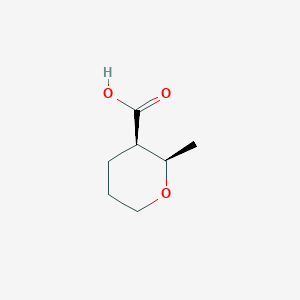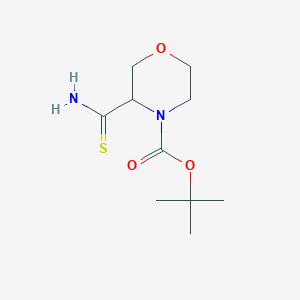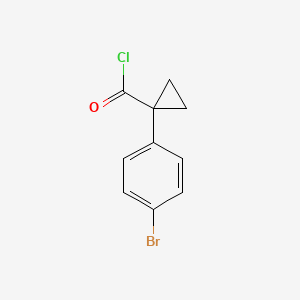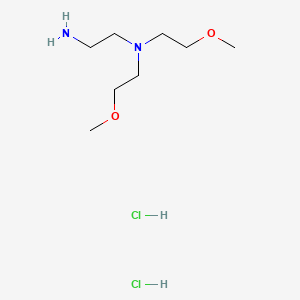![molecular formula C8H21Cl2N3O B1383404 3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride CAS No. 1803566-27-9](/img/structure/B1383404.png)
3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride is a chemical compound with the CAS Number: 1803590-05-7 . It has a molecular weight of 232.15 . The IUPAC name for this compound is 3-((2-aminoethyl)(methyl)amino)-N-methylpropanamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17N3O.2ClH/c1-9-7(11)3-5-10(2)6-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
-
Polymer Synthesis and Biomedical Applications : Primary amine-based polymers, which may include compounds similar to the one you mentioned, are used in a wide range of applications such as drug delivery, biomedical applications, polypeptide synthesis, and biomineralisation . Their cationic character and reactivity make them particularly useful in these fields .
-
Organic Compound Research : The compound triethylenetetramine (TETA), which has a similar structure to the compound you mentioned, is used medically under the name trientine . It’s a colorless oily liquid that’s soluble in polar solvents . This suggests that similar compounds might also have medical applications.
-
Polymer Synthesis and Biomedical Applications : Primary amine-based polymers, which may include compounds similar to the one you mentioned, are used in a wide range of applications such as drug delivery, biomedical applications, polypeptide synthesis, and biomineralisation . Their cationic character and reactivity make them particularly useful in these fields .
-
Organic Compound Research : The compound triethylenetetramine (TETA), which has a similar structure to the compound you mentioned, is used medically under the name trientine . It’s a colorless oily liquid that’s soluble in polar solvents . This suggests that similar compounds might also have medical applications.
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-aminoethyl(methyl)amino]-N,2-dimethylpropanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.2ClH/c1-7(8(12)10-2)6-11(3)5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOSGUINEFKTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCN)C(=O)NC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

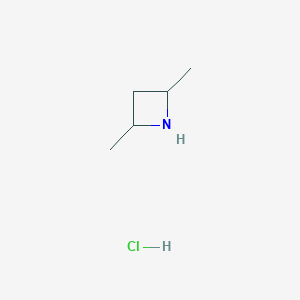
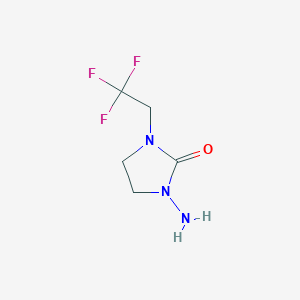
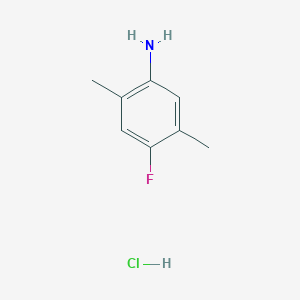
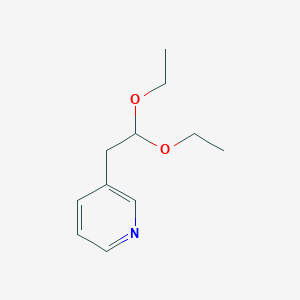
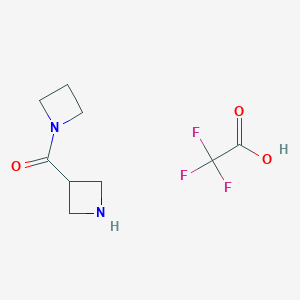
![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)
